Prolyltyrosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-(pyrrolidine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20) |
InChI Key |
OIDKVWTWGDWMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Advanced Structural and Conformational Analysis of Prolyltyrosine
Theoretical and Computational Approaches to the Conformational Landscape
The three-dimensional structure of a dipeptide like prolyltyrosine is not static; it exists as an ensemble of interconverting conformations. Understanding this conformational landscape is crucial for comprehending its chemical properties and biological interactions. Theoretical and computational methods provide powerful tools to explore these structures and their relative energies.
Molecular mechanics (MM) and ab initio calculations are foundational computational techniques used to investigate the potential energy surface of dipeptides. MM methods employ classical physics principles to approximate the potential energy of a molecule as a function of its atomic coordinates, offering a computationally efficient way to explore a wide range of conformations.
In the study of L-proline-L-tyrosine, molecular mechanics has been utilized to perform a systematic search of the conformational space. researchgate.net This process involves calculating the energy of the dipeptide as a function of its side-chain torsion angles to identify energetically preferred orientations. researchgate.net For a dipeptide like this compound, this can result in a large number of possible conformations; one such investigation analyzed 108 potential structures to determine the most stable, low-energy forms. researchgate.net
Following the initial exploration with MM, ab initio calculations can be employed for more accurate energy evaluations of the identified stable conformations. These methods are based on quantum mechanics and solve the Schrödinger equation without empirical data, providing a more rigorous description of the electronic structure and, consequently, more reliable energy values. The stable geometries found through MM serve as the starting points for these higher-level quantum chemical calculations. researchgate.net
Density Functional Theory (DFT) has become a prominent method for studying molecular systems, balancing computational cost and accuracy effectively. nih.govmdpi.com DFT determines the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. aps.org This approach is particularly useful for optimizing the geometry of molecules and calculating their vibrational frequencies.
In the specific case of this compound, DFT has been used to optimize the molecular structure of its most stable conformations in the ground electronic state. researchgate.net A common approach involves using the B3LYP functional combined with basis sets such as 6-31G(d,p) and 6-31++G(d,p) to refine the geometries of the dipeptide monomer. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the energetically minimized structure.
Furthermore, DFT can be used to investigate intermolecular interactions, such as the formation of dimers. By modeling the dimeric forms of this compound and optimizing their structures using the same level of theory, researchers can identify the energetically preferred dimer conformations and analyze the interactions holding them together. researchgate.net This is crucial for understanding how the dipeptide might behave in condensed phases or at high concentrations.
Table 1: DFT Computational Parameters for this compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | Approximates the exchange-correlation energy within the DFT framework. researchgate.net |
| Basis Set | 6-31G(d,p) / 6-31++G(d,p) | A set of mathematical functions used to describe the atomic orbitals in the molecule. researchgate.net |
| Application | Geometry Optimization | To find the lowest energy (most stable) three-dimensional structure. researchgate.net |
| Application | Vibrational Frequency Calculation | To confirm the optimized structure is a true minimum and to predict infrared and Raman spectra. researchgate.net |
While methods like MM and DFT can identify stable, low-energy conformations, they provide a static picture. Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of a molecule. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov
For this compound, MD simulations can be initiated from the low-energy structures identified by DFT or other methods. These simulations, often performed with an explicit representation of a solvent like water, provide insights into the stability of different conformations in a more realistic environment. nih.gov By analyzing the trajectory, one can observe conformational transitions and determine the relative populations of different structural states.
Enhanced sampling techniques are often combined with MD simulations to overcome the challenge of sampling slow conformational changes within accessible computational timescales. mdpi.comarxiv.org These methods accelerate the exploration of the conformational landscape, providing a more complete picture of the flexibility and dynamics of the dipeptide. arxiv.org The resulting ensemble of conformations from MD simulations is essential for understanding how the molecule's structure fluctuates under physiological conditions.
The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues in a peptide chain. proteopedia.orgwikipedia.org The plot was originally developed by G. N. Ramachandran and colleagues in 1963. wikipedia.org By mapping the φ angle on the x-axis and the ψ angle on the y-axis, the plot reveals which combinations of these angles are energetically favorable and which are disallowed due to steric clashes between atoms. proteopedia.orgresearchgate.net
In the conformational analysis of this compound, Ramachandran maps are used to guide the search for stable conformations and to validate the resulting structures. researchgate.net The proline residue has a unique, constrained structure due to its cyclic side chain, which restricts its φ angle to a narrow range (typically around -60°). This significantly limits the accessible conformational space for the dipeptide. The tyrosine residue, however, has more conformational freedom.
By analyzing the low-energy conformations of this compound on a Ramachandran plot, researchers can confirm that their φ and ψ angles fall within the allowed regions, lending confidence to the computationally derived structures. youtube.com These plots are indispensable for determining the preferred backbone arrangements and understanding the structural constraints imposed by the specific amino acid sequence. researchgate.net
Table 2: Typical Ramachandran Regions for Amino Acids
| Region | Approximate φ (phi) | Approximate ψ (psi) | Associated Secondary Structure |
|---|---|---|---|
| Alpha-helix (α) | -134° to -42° | -58° to -3° | Right-handed alpha-helix |
| Beta-sheet (β) | -158° to -85° | +88° to +160° | Beta-sheet and extended chains |
| Left-handed helix | +45° to +80° | +30° to +80° | Left-handed helix |
Experimental Spectroscopic Characterization for Molecular Structure and Dynamics
While computational methods provide theoretical models of molecular structure, experimental techniques are essential for validating these models and providing direct evidence of the structure in solution or the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of molecules in solution, providing information at the atomic level. nmims.edunih.gov The principle of NMR is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. slideshare.net
For a dipeptide like this compound, ¹H NMR spectroscopy is used to identify the chemical environment of each proton in the molecule. youtube.com The number of signals, their chemical shifts (positions in the spectrum), and their splitting patterns (multiplicity) provide crucial information about the molecular framework and the connectivity of atoms. slideshare.net
To build a detailed 3D model, two-dimensional (2D) NMR experiments are employed. nmims.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. It helps in assigning protons within the same amino acid residue. slideshare.net
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. For an amino acid, this means it can show correlations between all protons within that residue, which is highly useful for assignment. nmims.edu
By combining the information from these various NMR experiments, a set of structural constraints (bond connectivities, dihedral angles, and interproton distances) can be generated. These constraints are then used in conjunction with computational algorithms to calculate an ensemble of structures that are consistent with the experimental data, providing a detailed picture of the solution-state conformation of this compound.
Table 3: Information from Key NMR Experiments for Peptide Analysis
| Experiment | Abbreviation | Information Provided |
|---|---|---|
| Correlation Spectroscopy | COSY | Identifies through-bond connectivity between protons (J-coupling). slideshare.net |
| Total Correlation Spectroscopy | TOCSY | Shows all protons within a coupled spin system (e.g., an entire amino acid residue). nmims.edu |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space (through-space interactions), providing distance constraints. nmims.edu |
| Rotating-frame Overhauser Effect Spectroscopy | ROESY | Similar to NOESY, but often more effective for molecules of intermediate size. nmims.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1H NMR Spectroscopic Investigations
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. The chemical shift of each proton is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.
Table 1: Experimental ¹H NMR Chemical Shifts of L-Tyrosine and L-Proline in D₂O
| Atom | L-Tyrosine Chemical Shift (ppm) | L-Proline Chemical Shift (ppm) |
|---|---|---|
| α-H | 3.93 (dd, J = 7.7, 5.1 Hz) | 4.12 (dd, J=8.8, 1.8 Hz) |
| β-H | 3.19 (dd, J = 14.7, 5.1 Hz), 3.05 (dd, J = 14.7, 7.8 Hz) | 2.34 (m), 2.01 (m) |
| γ-H | - | 1.94 (m) |
| δ-H | - | 3.27 (m) |
| Aromatic H (ortho to OH) | 6.89 (d, J = 8.5 Hz) | - |
| Aromatic H (meta to OH) | 7.18 (d, J = 8.5 Hz) | - |
Data sourced from the Human Metabolome Database (HMDB) hmdb.cahmdb.cahmdb.ca and simulated spectra. readthedocs.io
¹³C NMR Spectroscopic Studies
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by hybridization, substituent effects, and conformation.
Predicted ¹³C NMR data for Prolyl-Tyrosine (B28219) in D₂O indicates distinct signals for each carbon atom in the dipeptide. np-mrd.org The carbonyl carbons of the peptide bond and the carboxyl group are expected to resonate at the downfield end of the spectrum, typically around 170-180 ppm. The aromatic carbons of the tyrosine residue exhibit chemical shifts in the range of 115-160 ppm, while the aliphatic carbons of the proline and tyrosine residues are found further upfield. hmdb.canp-mrd.orgbmrb.ioresearchgate.netresearchgate.netillinois.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for Prolyl-Tyrosine and Experimental Shifts for L-Tyrosine
| Atom | Prolyl-Tyrosine (Predicted, ppm) | L-Tyrosine (Experimental, ppm) |
|---|---|---|
| Proline Cα | 62.1 | - |
| Proline Cβ | 31.5 | - |
| Proline Cγ | 25.1 | - |
| Proline Cδ | 48.2 | - |
| Proline C=O | 175.2 | - |
| Tyrosine Cα | 56.5 | 58.8 |
| Tyrosine Cβ | 38.3 | 38.3 |
| Tyrosine Cγ (aromatic C-OH) | 157.7 | 157.7 |
| Tyrosine Cδ (aromatic CH) | 118.6 | 118.6 |
| Tyrosine Cε (aromatic CH) | 133.5 | 133.5 |
| Tyrosine Cζ (aromatic C-Cα) | 129.5 | 129.5 |
| Tyrosine C=O | 177.0 | 177.0 |
Predicted data for Prolyl-Tyrosine from NP-MRD. np-mrd.org Experimental data for L-Tyrosine from HMDB and BMRB. hmdb.cabmrb.io
Vibrational Spectroscopy for Conformational and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exquisitely sensitive to molecular structure, conformation, and intermolecular interactions such as hydrogen bonding.
Fourier Transform Infrared (FTIR) Spectroscopy Analyses
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "molecular fingerprint." nih.govspectralysbiotech.comleibniz-fli.deacs.orgmdpi.com
For peptides, the amide bands are particularly informative. The Amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is sensitive to the secondary structure. The Amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, is also conformationally sensitive. leibniz-fli.de
In a study of cyclo(L-Pro-L-Tyr), a cyclic derivative of this compound, the FTIR spectrum revealed key vibrational modes. The N-H and C-H stretching modes were observed in the 3260-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. researchgate.net Strong peaks at 1669 and 1640 cm⁻¹ were attributed to the C=O stretching of the diketopiperazine ring, indicating stabilization through hydrogen bonding. researchgate.net
Table 3: Characteristic FTIR Bands for Cyclo(L-Pro-L-Tyr)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3316 | O-H Stretching |
| 3203 | N-H Stretching |
| 3260-3000 | Symmetric and Antisymmetric N-H Stretching |
| 3000-2850 | Symmetric and Antisymmetric C-H Stretching |
| 1669, 1640 | C=O Stretching (Amide I) |
| 1514, 1470, 1441 | N-H Bending (Amide II) |
Data from a study on cyclo(L-Pro-L-Tyr). researchgate.net
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary vibrational information to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com
A detailed conformational and vibrational spectroscopic investigation of L-prolyl-tyrosine has provided assignments for its fundamental vibrational modes. researchgate.net The study combined experimental Raman spectroscopy with theoretical calculations to elucidate the contributions of different parts of the molecule to the observed vibrational bands.
Key vibrational modes for Prolyl-Tyrosine include the CH₂ and CH group vibrations, with antisymmetric and symmetric stretching appearing around 3000 ± 50 cm⁻¹ and 2965 ± 30 cm⁻¹, respectively. The ring breathing vibration of the tyrosine residue gives rise to a strong band around 841 cm⁻¹. researchgate.net The Fermi resonance doublet of tyrosine, typically found near 850 and 830 cm⁻¹, is a sensitive indicator of the hydrogen bonding state of the phenolic hydroxyl group. spectroscopyonline.comnih.gov
Table 4: Selected Experimental Raman Vibrational Wavenumbers and Assignments for Prolyl-Tyrosine
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2993, 2939 | νas(CH₂) of Proline |
| 2957 | νas(CH₂) of Tyrosine |
| 2933, 2878 | νs(CH₂) of Proline |
| 1609, 1591 | νas(NH₃⁺) |
| 1514 | νs(NH₃⁺) |
| 1454 | δ(CH₂) of Tyrosine (scissoring) |
| 1364 | ω(CH₂) of Tyrosine (wagging) |
| 841 | Tyrosine ring breathing |
| 624-700 | C=O out-of-plane bending |
νas: antisymmetric stretching, νs: symmetric stretching, δ: scissoring, ω: wagging. Data from conformational and vibrational spectroscopic investigation of L-proline-tyrosine. researchgate.net
X-Ray Diffraction Studies of this compound and its Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation.
While the crystal structure of the linear this compound dipeptide has not been detailed in the reviewed literature, studies on its cyclic derivative, cyclo(L-Pro-L-Tyr), and its constituent amino acid, L-tyrosine, provide valuable structural insights. The crystal structure of cyclo(L-Pro-L-Tyr) has been determined by single-crystal X-ray diffraction. researchgate.net Such studies reveal the precise conformation of the diketopiperazine ring and the orientation of the proline and tyrosine side chains.
Furthermore, a new polymorph of L-tyrosine (β polymorph) has been identified and its crystal structure determined through a combination of three-dimensional electron diffraction (3D-ED) and powder X-ray diffraction (XRD) data. cardiff.ac.uk The analysis of different crystal forms of the constituent amino acids can help in understanding the conformational preferences that might be adopted in the dipeptide. researchgate.net
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-proline |
| L-tyrosine |
| cyclo(L-Pro-L-Tyr) |
| cyclo(D-Pro-L-Tyr) |
| cyclo(L-Pro-D-Tyr) |
Synthesis Methodologies for Academic and Research Applications
Chemical Synthesis Routes for Prolyltyrosine and its Analogues
The chemical synthesis of peptides like this compound is a well-established field, primarily dominated by solution-phase and solid-phase strategies. These methods rely on the precise control of chemical reactions through the use of protecting groups and specialized coupling reagents to form the amide bond.
Solution-Phase Peptide Synthesis (LPPS) Solution-phase synthesis is a classical approach where reactions are carried out in a homogenous solution. This method allows for the purification and characterization of intermediate products after each step. For the synthesis of a this compound dipeptide, the process typically involves protecting the α-amino group of proline and the phenolic hydroxyl group of tyrosine to prevent unwanted side reactions.
A common strategy involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the secondary amine of proline (Fmoc-L-Proline) and a tert-butyl (t-Bu) group to protect the tyrosine side-chain hydroxyl group. The carboxyl group of tyrosine is often activated as an ester, for example, a tert-butyl ester (L-Tyr(t-Bu)-OtBu). In one documented synthesis, Fmoc-L-proline was coupled with L-tyrosine tert-butyl ester using diphenylphosphorylazide (DPPA) as the coupling agent, which yielded the fully protected dipeptide, Fmoc-L-Pro-L-Tyr(t-Bu). nih.gov Subsequent deprotection steps are then required to remove the Fmoc and t-Bu groups to yield the final this compound dipeptide. nih.gov Alternatively, the Boc (tert-butyloxycarbonyl) protecting group strategy can be employed, often in conjunction with carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), typically with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.govresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides in research and academic settings due to its efficiency and amenability to automation. nih.gov The general process involves the covalent attachment of the C-terminal amino acid (tyrosine) to an insoluble polymer resin. cas.cz The peptide chain is then elongated by a series of repeating cycles of Nα-protecting group removal (deprotection) and coupling of the next Nα-protected amino acid (proline). cas.cz
For the synthesis of this compound via the prevalent Fmoc/tBu strategy, Fmoc-Tyr(tBu)-OH is first anchored to a suitable resin (e.g., Wang resin). google.com The temporary Fmoc group is then removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.org Subsequently, Fmoc-Pro-OH is activated and coupled to the free amino group of the resin-bound tyrosine. The synthesis of peptides containing proline can present challenges, as the secondary amine of proline is sterically hindered and less reactive than the primary amines of other proteinogenic amino acids. nih.gov This can necessitate longer coupling times or the use of more potent coupling reagents. nih.gov
A variety of advanced coupling reagents are used to facilitate efficient amide bond formation. These are broadly categorized as carbodiimides (e.g., DIC) and phosphonium (B103445) or aminium/uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU. researchgate.netresearchgate.net Reagents like HATU are often preferred for difficult couplings due to their high reactivity and ability to suppress racemization. researchgate.netresearchgate.net After the desired sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups (like the t-Bu on tyrosine) are removed simultaneously, typically with a strong acid cocktail such as trifluoroacetic acid (TFA) containing scavengers to prevent side reactions. tandfonline.com
The synthesis of this compound analogues can be achieved by incorporating modified amino acid derivatives into the SPPS workflow. For instance, "proline editing" is a technique where hydroxyproline (B1673980) (Hyp) is incorporated into a peptide, and its hydroxyl group is subsequently modified on the solid support to generate a diverse array of substituted proline residues. tandfonline.com Similarly, tyrosine analogues with modifications on the aromatic ring can be synthesized and used as building blocks. wikipedia.orggoogle.com
| Method | Typical Protecting Groups | Common Coupling Reagents | Key Features |
|---|---|---|---|
| Solution-Phase Peptide Synthesis (LPPS) | Nα-Boc or Nα-Fmoc; Tyr(Bzl) or Tyr(tBu) | DCC, EDC/HOBt, DPPA | Scalable; intermediates can be purified and characterized. nih.govnih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | Nα-Fmoc; Tyr(tBu); Proline is unprotected | HBTU, HATU, PyBOP, DIC/Oxyma | Amenable to automation; high efficiency for long peptides; purification at the final step. cas.cznih.gov |
Enzymatic Synthesis and Biocatalytic Production of Dipeptides
Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for producing dipeptides. researchgate.net Biocatalysis operates under mild, aqueous conditions, avoids the need for extensive protecting group chemistry, and provides excellent stereochemical control, thus preventing racemization. nih.gov The synthesis is typically achieved by reversing the natural hydrolytic function of proteases or by using specialized ligases.
Protease-Catalyzed Synthesis Proteases, enzymes that naturally cleave peptide bonds, can be used to form them under specific conditions. The equilibrium of the reaction can be shifted from hydrolysis towards synthesis in several ways:
Kinetically Controlled Synthesis: This approach uses an activated acyl donor (e.g., an amino acid ester or amide) and a nucleophile (the amino component). The enzyme catalyzes the rapid formation of the peptide bond before the slower, thermodynamically favored hydrolysis of the product and substrate can occur. nih.govtandfonline.com
Thermodynamically Controlled Synthesis: This involves shifting the reaction equilibrium by altering the reaction conditions, such as reducing the water activity by using organic solvents, biphasic systems, or high substrate concentrations. researchgate.netsci-hub.se
For the synthesis of this compound, the thermostable metalloproteinase thermolysin is a particularly suitable catalyst. wikipedia.org Thermolysin preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acids like tyrosine. wikipedia.org Crucially, it is one of the few proteases known to effectively catalyze peptide bond formation involving the carboxyl group of proline, making it highly applicable for Pro-Tyr synthesis. cas.cz
Other enzymes, such as prolyl aminopeptidases, have also been investigated. For example, a prolyl aminopeptidase (B13392206) from Streptomyces aureofaciens was used for the synthesis of prolyl-hydroxyproline (Pro-Hyp). researchgate.net By optimizing reaction conditions (alkaline pH 11, low temperature of 4°C), a maximum yield of 30% was achieved using proline amide as the acyl donor and hydroxyproline as the nucleophile. researchgate.net This demonstrates a viable strategy that could be adapted for this compound synthesis.
Other Biocatalytic Systems Beyond proteases, other enzyme classes are being explored for dipeptide production. L-amino acid ligases (LALs) are enzymes that form peptide bonds between two unprotected L-amino acids in an ATP-dependent manner. uni-hannover.de While they require an ATP regeneration system for cost-effectiveness, they offer a direct route to dipeptides from free amino acids. uni-hannover.de Additionally, non-ribosomal peptide synthetases (NRPS) contain adenylation (A) domains that specifically recognize and activate amino acids via adenylation, which can then react with an amino nucleophile to form a dipeptide. d-nb.infoasm.org These chemoenzymatic systems provide powerful and flexible platforms for creating specific peptide bonds. d-nb.info
| Enzyme/System | Substrates | Reaction Type | Key Advantages & Findings |
|---|---|---|---|
| Thermolysin | Protected or esterified Pro + Tyr | Thermodynamic/Kinetic | Thermostable; effectively catalyzes coupling at the proline carboxyl group. cas.czwikipedia.org |
| Prolyl Aminopeptidase | Proline amide + Hydroxyproline | Kinetic | Demonstrated for Pro-Hyp synthesis (30% yield); potential for Pro-Tyr. researchgate.net |
| L-Amino Acid Ligase (LAL) | L-Proline + L-Tyrosine | ATP-dependent ligation | Uses unprotected amino acids; requires ATP regeneration. uni-hannover.de |
| NRPS Adenylation Domain | L-Proline + L-Tyrosine | Chemoenzymatic | Enzymatic activation of one amino acid for reaction with another. d-nb.info |
Development of Novel Synthetic Strategies for Enhanced Purity and Yield
To overcome the limitations of traditional batch synthesis, such as long reaction times, solvent waste, and aggregation-related impurities, several novel strategies have been developed. These technologies focus on improving the efficiency, speed, and sustainability of peptide synthesis.
Continuous Flow Peptide Synthesis Automated continuous flow chemistry represents another major advance. In this setup, reagents are continuously pumped through a column packed with the solid-phase resin. amidetech.com This technology allows for precise control over temperature, pressure, and reaction times, leading to highly efficient and reproducible synthesis. google.com Fast-flow systems can operate at elevated temperatures (up to 90°C), reducing the time for a single amino acid coupling cycle to under three minutes. amidetech.com This has enabled the routine automated synthesis of very long peptides and even small proteins with high fidelity. amidetech.com Furthermore, continuous flow systems can be more efficient with reagents, in some cases requiring a smaller excess of amino acids compared to batch methods, which reduces waste and cost. google.com
Other Emerging Technologies Other innovative approaches are also gaining traction. Mechanochemistry , which uses mechanical force (e.g., in a ball mill or extruder) to drive chemical reactions, has been demonstrated as a solvent-free method for preparing short peptides with high yields and low racemization. acs.orgChemoenzymatic strategies continue to evolve, combining the precision of enzymes with the flexibility of chemical synthesis to create complex peptides with post-translational modifications or non-natural amino acids. nih.govd-nb.info These novel methods collectively push the boundaries of peptide synthesis, enabling the creation of more complex molecules with greater efficiency and sustainability.
| Strategy | Principle | Advantages | Relevance to this compound |
|---|---|---|---|
| Microwave-Assisted SPPS (MW-SPPS) | Uses microwave energy to accelerate reactions. rsc.org | Faster synthesis cycles, higher purity and yield, reduces aggregation. researchgate.net | Efficiently overcomes the potentially slow coupling of the sterically hindered proline residue. |
| Continuous Flow Synthesis | Reagents are continuously pumped through a resin-packed reactor. amidetech.com | Full automation, precise control, reduced reagent use, high fidelity for long peptides. google.comamidetech.com | Allows for highly reproducible, automated, and efficient synthesis of Pro-Tyr containing peptides. |
| Mechanochemistry | Uses mechanical force to drive reactions. acs.org | Solvent-free ("green"), high yields for short peptides. | A potential sustainable method for the direct synthesis of the Pro-Tyr dipeptide. |
Enzymatic Interactions and Biochemical Roles of Prolyltyrosine
Prolyl Endopeptidase (POP/PREP) Inhibition by Prolyltyrosine
Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. wikipedia.org This enzyme is involved in the maturation and degradation of various peptide hormones and neuropeptides, making it a target for therapeutic research in neurological and other disorders. nih.govnih.gov The potential for this compound to act as an inhibitor of this enzyme is a key area of investigation.
The characterization of an enzyme inhibitor involves determining several kinetic parameters that describe the inhibitor's potency and mechanism of action. These typically include the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the association (kₒₙ) and dissociation (kₒff) rate constants. uni-halle.de Kinetic studies reveal whether an inhibitor acts competitively, non-competitively, or uncompetitively, providing insight into its interaction with the enzyme's active site.
While numerous inhibitors of POP/PREP have been developed and characterized, specific kinetic data detailing the inhibition of POP/PREP by this compound are not extensively documented in the scientific literature reviewed for this article. The table below illustrates the typical parameters used to characterize POP/PREP inhibitors, with placeholder values for this compound indicating the absence of available data.
| Inhibitor | Parameter | Value | Description |
|---|---|---|---|
| This compound | Kᵢ | N/A | Inhibition Constant: Reflects the binding affinity of the inhibitor to the enzyme. |
| IC₅₀ | N/A | Half-maximal Inhibitory Concentration: Concentration of inhibitor required to reduce enzyme activity by 50%. | |
| kₒₙ | N/A | Association Rate Constant: The rate at which the inhibitor binds to the enzyme. | |
| kₒff | N/A | Dissociation Rate Constant: The rate at which the inhibitor unbinds from the enzyme. |
N/A: Not available in the reviewed scientific literature.
The binding of substrates and inhibitors to POP/PREP is governed by its unique two-domain structure: a catalytic domain with a classic α/β-hydrolase fold and a seven-bladed β-propeller domain that acts as a gate or filter. wikipedia.orgnih.gov This structure restricts access to the active site, limiting the enzyme's activity to smaller peptides, typically under 30 amino acids in length. nih.gov The binding mechanism is described as an induced-fit model, where the binding of a substrate or inhibitor induces a large-scale conformational change, causing the two domains to close around it. nih.govresearchgate.net Key residues within the active site, such as Trp595, Arg643, and Ser554, play a critical role in anchoring the inhibitor and facilitating the interaction. tandfonline.com
Although this general mechanism is well-understood for various POP/PREP inhibitors, specific structural studies, such as X-ray crystallography or molecular docking simulations, that detail the precise binding mode of this compound within the POP/PREP active site have not been identified in the reviewed literature. Such studies would be necessary to map the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces governing the this compound-POP/PREP complex.
POP/PREP plays a significant role in the central nervous system by degrading a wide range of proline-containing neuropeptides. nih.gov Known substrates include substance P, thyrotropin-releasing hormone (TRH), oxytocin, vasopressin, and neurotensin. wikipedia.orgnih.gov By cleaving these peptides, POP/PREP modulates their signaling and biological activity. Consequently, inhibition of POP/PREP is expected to increase the half-life and concentration of these neuropeptides, potentially altering physiological and behavioral outcomes. nih.gov For instance, inhibitors like KYP-2047 have been shown to affect the clearance of α-synuclein, a protein implicated in Parkinson's disease, suggesting a role beyond simple peptide cleavage. nih.govnih.gov
While the principle that POP/PREP inhibition affects neuropeptide metabolism is well-established, experimental studies that specifically use this compound to demonstrate this effect in cellular or animal models are not available in the reviewed literature. Research directly linking this compound administration to changes in the levels or activity of specific neuropeptides is required to confirm its functional impact in a biological system.
Interactions with Other Proline-Cleaving Peptidases and Related Enzymes
The specificity of this compound is not limited to POP/PREP. Its potential interactions with other members of the prolyl peptidase family, such as Fibroblast Activation Protein Alpha (FAP) and Dipeptidyl Peptidase IV (DPP4), are also of significant interest due to their structural similarities and distinct biological roles.
Fibroblast Activation Protein Alpha (FAP) is a serine protease that, like POP/PREP, cleaves peptide bonds after a proline residue. nih.gov FAP is a type II transmembrane protein with both dipeptidyl peptidase and endopeptidase activities. frontiersin.org It is minimally expressed in healthy adult tissues but is significantly upregulated in sites of tissue remodeling, such as in tumors and fibrotic diseases. nih.gov FAP exhibits strict substrate specificity, strongly preferring a glycine residue at the P2 position (adjacent to the P1 proline). researchgate.netnih.gov It can cleave substrates such as denatured type I collagen and certain neuropeptides. bas.bg
Despite the structural and functional similarities to POP/PREP, the existing literature does not provide specific studies on the interaction between this compound and FAP. It is unknown whether this compound can serve as a substrate or an inhibitor for FAP, and further enzymatic assays would be needed to characterize any potential interaction.
Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase. nih.gov Its primary role is to cleave X-Pro or X-Ala dipeptides from the N-terminus of various peptides. researchgate.netsigmaaldrich.com This activity is crucial for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), making DPP4 a major therapeutic target for type 2 diabetes. nih.gov The substrate specificity of DPP4 is strictly for N-terminal dipeptides where proline or alanine is in the penultimate position. nih.gov
This compound is a dipeptide (Pro-Tyr). The structure of typical DPP4 substrates involves the cleavage of a dipeptide from a longer polypeptide chain (e.g., cleaving Tyr-Ala from Neuropeptide Y). Dipeptides themselves, especially those with a C-terminal proline, have been studied as potential DPP4 inhibitors rather than substrates. researchgate.net However, specific studies characterizing the interaction of this compound (Pro-Tyr) as either a substrate or an inhibitor of DPP4 were not found in the reviewed scientific literature.
Substrate Specificity and Hydrolytic Activity in Peptidomics Research
In the field of peptidomics, which involves the comprehensive analysis of peptides in a biological sample, understanding enzyme-substrate interactions is crucial for elucidating physiological pathways. nih.gov this compound (Pro-Tyr) serves as a classic substrate for a particular class of enzymes known as prolyl peptidases. These enzymes are characterized by their biochemical preference for cleaving peptide bonds involving a proline residue. nih.gov
The specificity of these enzymes dictates where they cleave the peptide. Prolyl endopeptidases, for instance, hydrolyze peptide bonds at the C-terminal side of a proline residue within a polypeptide chain (cleaving a Pro-Xaa bond). nih.gov Therefore, a larger peptide containing the Pro-Tyr sequence could be cleaved by a prolyl endopeptidase to release tyrosine. Conversely, other enzymes like dipeptidyl peptidases (e.g., DPP4) cleave dipeptides from the N-terminus of a protein. nih.gov
The hydrolytic activity of enzymes on proline-containing substrates is quantified to determine their efficiency and specificity. This is often accomplished using synthetic substrates where a proline derivative is attached to a chromogenic or fluorogenic reporter molecule. While direct kinetic data for this compound is specific to individual experimental contexts, the methodology is well-established. The table below illustrates typical substrate specificity data for prolyl aminopeptidases acting on proline-containing synthetic substrates, demonstrating how such hydrolytic activity is measured and compared.
Table 1: Representative Hydrolytic Activity of Prolyl Aminopeptidases on Proline-Containing Substrates This table is representative of data found in peptidomics research and is based on findings for similar substrates.
| Enzyme Source | Substrate | Substrate Specificity Value (μmol/min/mg) |
| Serratia marcescens | Pro-NA (Proline-p-nitroanilide) | 1.5 |
| Bacillus coagulans | Pro-NA (Proline-p-nitroanilide) | 0.8 |
| Serratia marcescens | Hyp-NA (Hydroxyproline-p-nitroanilide) | 0.4 |
| Bacillus coagulans | Hyp-NA (Hydroxyproline-p-nitroanilide) | 0.2 |
Broader Biochemical Functions in In Vitro Systems
Beyond its role as a simple substrate for peptidases, this compound has been shown to exert broader biochemical effects in in vitro cell culture systems. These functions include its involvement in peptide degradation pathways and its ability to modulate cellular metabolism.
Role in Peptide Cleavage and Degradation Processes
The breakdown of this compound is a fundamental example of peptide hydrolysis, a process that can be catalyzed by specific enzymes called proteases or peptidases. researchgate.net The peptide bond linking the proline and tyrosine residues can be cleaved through the action of various peptidases. This enzymatic cleavage is a specific process, unlike non-specific degradation that can be induced by strong acids and heat.
Prolyl oligopeptidases are a key group of serine proteases that recognize and cleave small peptides at internal proline residues. nih.gov The degradation of this compound into its constituent amino acids, proline and tyrosine, is an essential step in protein turnover and amino acid recycling within cellular systems. Computational studies on similar dipeptidyl peptidases have detailed the entire catalytic cycle, from substrate binding to product release, highlighting the precise mechanism by which the peptide bond is hydrolyzed at the enzyme's active site. nih.gov
Modulatory Effects on Enzyme Activity beyond Prolyl Peptidases
Research has demonstrated that this compound can influence cellular metabolism in ways that extend beyond its interaction with prolyl peptidases. A study investigating the supplementation of different L-tyrosine-containing dipeptides in Chinese hamster ovary (CHO) cell cultures found that L-prolyl-L-tyrosine (PY) had unique and significant effects on cellular energy metabolism. nih.gov
In this research, the addition of this compound to CHO cell cultures, which were producing an IgG1 antibody, led to a substantial increase in tyrosine uptake and subsequent catabolic activity. nih.gov This amplified metabolism resulted in a notable increase in intracellular energy availability. Specifically, ATP formation was approximately four times higher in the cells supplemented with this compound compared to reference cultures. nih.gov However, this metabolic enhancement was accompanied by a significant reduction in viable cell density. nih.gov These findings suggest that this compound can modulate metabolic pathways, leading to increased energy production at the cost of cell proliferation.
Table 2: Comparative Effects of Tyrosine-Containing Dipeptides on CHO Cell Cultures Data derived from a study on bioprocess optimization for monoclonal antibody production. nih.gov
| Dipeptide Supplement | Maximum Viable Cell Density (relative to reference) | Intracellular ATP Formation (relative to reference) | Key Observation |
| L-prolyl-L-tyrosine (PY) | ~66% | ~400% | Significantly increased ATP production and tyrosine uptake, but reduced cell density. |
| Glycyl-L-tyrosine (GY) | No significant difference | No significant difference | Phenotype and metabolism were similar to the reference culture. |
| L-tyrosyl-L-valine (YV) | No significant difference | No significant difference | Phenotype and metabolism were similar to the reference culture. |
Metabolic Pathway Involvement and Biological Systems Analysis
Prolyltyrosine as a Metabolite in Metabolomics Research
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has increasingly identified this compound as a relevant biomolecule. As an incomplete breakdown product of protein digestion or catabolism, its levels can reflect the turnover of proteins in various physiological and pathological states. In untargeted metabolomics studies, which aim to measure as many metabolites as possible, this compound may be identified as one of thousands of features. For instance, in studies of cerebrospinal fluid in neurodegenerative diseases like Alzheimer's, untargeted metabolomics has been used to identify metabolic signatures, with tyrosine metabolism being a significantly altered pathway. nih.gov While not always the primary focus, the identification of dipeptides like this compound contributes to a more comprehensive understanding of the metabolic landscape.
Role in Amino Acid and Protein Metabolic Networks
This compound is intrinsically linked to amino acid and protein metabolic networks. Proteins are polymers of amino acids, and their synthesis and degradation are fundamental cellular processes. During protein catabolism, proteins are broken down into their constituent amino acids through the action of proteases and peptidases. This process can yield free amino acids as well as short peptides, including dipeptides and tripeptides. This compound is one such dipeptide that emerges from the breakdown of proteins containing adjacent proline and tyrosine residues.
The metabolism of its constituent amino acids, proline and tyrosine, is well-characterized. Proline is a non-essential amino acid involved in protein synthesis, collagen formation, and cellular redox homeostasis. nih.gov Tyrosine is a non-essential amino acid synthesized from phenylalanine and is a precursor for important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones. nih.gov The presence of this compound, therefore, signifies active protein turnover and the release of these two functionally important amino acids.
Insights from Metabolomics Profiling of this compound Levels
The detection and quantification of this compound in various biological samples have been made possible through advanced analytical techniques, providing a window into its dynamics within complex metabolic networks.
This compound can be detected and quantified in a range of biological samples, including plasma, urine, and cerebrospinal fluid. Modern analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for the sensitive and specific measurement of small molecules like dipeptides. While specific concentration ranges for this compound are not widely reported and can vary based on factors like diet and physiological state, the concentrations of its constituent amino acids have been documented. For example, the diurnal concentration of tyrosine in the plasma of healthy males has been observed to range from approximately 9.5 µg/mL to 16.2 µg/mL. nih.gov In urine, tyrosine concentrations in healthy individuals have been reported at an average of 0.295-0.331 μg/10 μl. carcireagent.com These values for the free amino acids provide a context for the potential physiological concentrations of the dipeptide.
| Biological Fluid | Analyte | Concentration Range | Reference |
|---|---|---|---|
| Plasma | Tyrosine | 9.5 - 16.2 µg/mL | nih.gov |
| Urine | Tyrosine | 0.295 - 0.331 µg/10 µl | carcireagent.com |
In metabolomics, the concentration of a single metabolite is often less informative than its relationship with other metabolites. Correlative analysis can reveal functional connections and pathway regulations. Studies have shown that the levels of tyrosine are correlated with other amino acids. For instance, in a study of follicular fluid from patients with polycystic ovary syndrome (PCOS), L-tyrosine was identified as a hub metabolite and showed significant positive associations with L-tryptophan and other amino acids. nih.gov Such correlations suggest coordinated regulation of amino acid metabolism. In hyperlipidemia, plasma dityrosine (B1219331) (an oxidized form of tyrosine) levels were positively correlated with total cholesterol, triglycerides, and low-density lipoprotein cholesterol. nih.gov Although direct correlative studies for this compound are less common, it is expected that its levels would correlate with its constituent amino acids, proline and tyrosine, as well as with other dipeptides and markers of protein turnover.
| Study Context | Metabolite | Correlated Molecules | Type of Correlation | Reference |
|---|---|---|---|---|
| Polycystic Ovary Syndrome (PCOS) | L-Tyrosine | L-Tryptophan, L-Phenylalanine, L-Leucine, L-Valine | Positive | nih.gov |
| Hyperlipidemia | Dityrosine | Total Cholesterol, Triglycerides, LDL Cholesterol | Positive | nih.gov |
Interplay with Quorum Sensing in Microbial Systems
Beyond its role in host metabolism, this compound and its cyclic form, cyclo(Pro-Tyr), have been shown to participate in microbial communication, specifically in the process of quorum sensing (QS).
Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. frontiersin.org This process is often crucial for bacterial virulence and biofilm formation. The ability to interfere with QS, known as quorum quenching, is a promising strategy for developing novel antimicrobial therapies.
Research has demonstrated that this compound and its cyclic derivative, cyclo(L-Pro-L-Tyr), can act as antagonists of bacterial quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa. These molecules can inhibit the formation of biofilms and reduce the production of virulence factors. researchgate.net The proposed mechanism of action involves the competitive binding of these dipeptides to the QS receptor proteins, thereby preventing the binding of the native signaling molecules (autoinducers) and disrupting the QS signaling cascade. researchgate.net For example, cyclo(L-Pro-L-Tyr) has been shown to suppress genes in both the las and rhl QS systems of P. aeruginosa. nih.gov This antagonistic activity highlights a potential role for this compound and related compounds in modulating microbial behavior and pathogenicity.
Influence on Biofilm Formation in Bacterial Cultures
This compound and its cyclic diketopiperazine form, cyclo(Pro-Tyr), exhibit notable, and often contrasting, effects on the formation of bacterial biofilms. Biofilms are complex, surface-attached communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. The ability of a compound to interfere with biofilm formation is a significant area of research.
In the opportunistic pathogen Pseudomonas aeruginosa, both the linear and cyclic forms of prolyl-tyrosine (B28219) have been shown to inhibit biofilm development. nih.govoup.comnih.gov The linear dipeptide, identified in secretions from Lactiplantibacillus plantarum, demonstrated the best biofilm inhibitory activity among several dipeptides tested against P. aeruginosa PAO1. oup.comnih.gov Similarly, cyclo(L-Pro-L-Tyr) inhibits biofilm formation in P. aeruginosa PAO1 in a dose-dependent manner. nih.gov At a concentration of 1.8 mM, it was found to reduce biofilm mass by 52%. nih.gov Studies have also reported that cyclo(L-Tyr-L-Pro) derived from the fungus Penicillium chrysogenum and the bacterium Lactobacillus reuteri can significantly inhibit biofilm formation by P. aeruginosa and Staphylococcus aureus. researchgate.netresearchgate.net
Conversely, in Escherichia coli, cyclo(Pro-Tyr) has been observed to enhance biofilm formation. asm.orgnih.gov This effect is part of a complex interspecies communication mechanism with Burkholderia unamae. The cyclo(Pro-Tyr) produced by B. unamae was found to significantly upregulate indole (B1671886) biosynthesis in E. coli, which in turn promoted the formation of its biofilm. asm.org
The following table summarizes the observed effects of this compound and its cyclic analogue on biofilm formation in different bacterial species.
| Compound Form | Bacterial Species | Observed Effect on Biofilm | Reference |
| Prolyl-tyrosine (Linear) | Pseudomonas aeruginosa PAO1 | Inhibition | oup.comnih.gov |
| cyclo(L-Pro-L-Tyr) (Cyclic) | Pseudomonas aeruginosa PAO1 | Inhibition (52% at 1.8 mM) | nih.gov |
| cyclo(L-Tyr-L-Pro) (Cyclic) | Staphylococcus aureus | Inhibition | researchgate.net |
| cyclo(Pro-Tyr) (Cyclic) | Escherichia coli | Enhancement | asm.orgnih.gov |
Signaling Pathway Involvement in Experimental Biological Contexts
The biological activities of this compound are closely linked to its ability to modulate critical signaling pathways. Its most extensively studied role is in the interference with bacterial cell-to-cell communication, known as quorum sensing (QS). nih.govoup.comuniscience.co.kr There is also emerging evidence associating the compound with key inflammatory signaling pathways in eukaryotes. researchgate.netumw.edu.pl
In bacteria, particularly Pseudomonas aeruginosa, this compound acts as a quorum sensing inhibitor (QSI). Quorum sensing allows bacteria to coordinate gene expression based on population density, controlling virulence and biofilm formation. oup.com Both linear prolyl-tyrosine and cyclo(L-Pro-L-Tyr) have been shown to function as antagonists of the LasR receptor, a central component of the las QS system in P. aeruginosa. nih.govoup.comnih.gov By interfering with this receptor, the dipeptide disrupts the signaling cascade. Specifically, cyclo(L-Pro-L-Tyr) has been found to suppress genes in both the las and rhl quorum-sensing systems of P. aeruginosa. nih.govresearchgate.net In contrast to its inhibitory role in some species, cyclo(Pro-Tyr) has been identified as a QS autoinducer, or signaling molecule itself, in the symbiotic bacterium Serratia odorifera. nih.gov
| Compound Form | Organism | Signaling Pathway | Mechanism of Action | Reference |
| Prolyl-tyrosine (Linear) | Pseudomonas aeruginosa | Quorum Sensing (las system) | LasR receptor antagonist | oup.comnih.gov |
| cyclo(L-Pro-L-Tyr) (Cyclic) | Pseudomonas aeruginosa | Quorum Sensing (las & rhl systems) | LasR receptor antagonist; suppresses las and rhl genes | nih.govresearchgate.net |
| cyclo(Pro-Tyr) (Cyclic) | Serratia odorifera | Quorum Sensing | Acts as an autoinducer (signaling molecule) | nih.gov |
In eukaryotic systems, while direct mechanistic studies are limited, correlational studies have linked this compound to major signaling pathways involved in inflammation and cell regulation. For instance, studies related to acute myeloid leukemia (AML) have noted a correlation between fecal prolyl-tyrosine levels and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.net Other research has also suggested a link between microbial-derived prolyl-tyrosine and the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. umw.edu.pl A related tripeptide, valyl-prolyl-tyrosine (VPY), has been shown to reduce the secretion of inflammatory cytokines IL-8 and TNF-α, and bioactive peptides as a class are suggested to act via transcriptional downregulation of kinases like NF-κB and MAPK. mdpi.comencyclopedia.pub These findings suggest a potential role for this compound in modulating host inflammatory pathways, though further research is needed to elucidate the direct mechanisms.
Advanced Analytical and Computational Techniques for Prolyltyrosine Research
High-Resolution Mass Spectrometry (HRMS) for Compound Analysis and Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of Prolyltyrosine, offering high sensitivity and specificity for its detection and characterization in complex matrices. HRMS provides accurate mass measurements, which are critical for determining the elemental composition of the molecule and its fragments, thereby facilitating its unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the separation, detection, and quantification of this compound. In LC-MS, this compound is first separated from other components in a mixture by liquid chromatography based on its physicochemical properties, and then detected by a mass spectrometer.
LC-MS/MS is particularly useful for structural elucidation through collision-induced dissociation (CID), where the protonated molecule is fragmented to produce characteristic product ions. The fragmentation of proline-containing peptides is known to have unique pathways, often involving the cleavage of the peptide bond N-terminal to the proline residue. The fragmentation of this compound is expected to yield specific b and y ions, which are indicative of its amino acid sequence. For instance, the protonated molecule of this compound ([M+H]⁺) would have a specific mass-to-charge ratio (m/z). In a tandem MS experiment, this ion would be selected and fragmented to produce smaller ions corresponding to the proline and tyrosine residues.
A typical LC-MS/MS method for a dipeptide like this compound would operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring specific precursor-to-product ion transitions.
| Parameter | Value |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion 1 (m/z) | Fragment corresponding to the protonated tyrosine immonium ion |
| Product Ion 2 (m/z) | Fragment corresponding to the protonated proline immonium ion |
| Collision Energy | Optimized for maximum fragment ion intensity |
| Retention Time | Dependent on the specific LC column and mobile phase composition |
This table represents a generalized set of parameters for an LC-MS/MS analysis of this compound. Actual values would be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound, although it requires a derivatization step to increase the volatility of this polar dipeptide. nih.gov Derivatization involves chemically modifying the molecule to make it suitable for GC analysis. Common derivatization methods for amino acids and peptides include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
Once derivatized, this compound can be separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative is then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used for identification. The fragmentation pattern of the derivatized this compound will be characteristic of the derivatizing agent and the original molecule's structure.
The retention time in GC is a crucial parameter for identification and is influenced by factors such as the column temperature, carrier gas flow rate, and the chemical nature of the stationary phase. phenomenex.comshimadzu.com
| Derivatization Agent | Expected Derivative | Key Mass Fragments |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Bis-TMS-Prolyltyrosine | M-15 (loss of CH₃), M-73 (loss of Si(CH₃)₃) |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | TBDMS-Prolyltyrosine | M-57 (loss of C₄H₉) |
This table illustrates potential derivatization strategies and expected mass fragments for the GC-MS analysis of this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Metabolite Profiling
Capillary electrophoresis-mass spectrometry (CE-MS) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar molecules like this compound. hmdb.canih.gov In CE, separation is achieved based on the differential migration of ions in an electric field. nih.gov The migration time of this compound will depend on its charge-to-size ratio and the electroosmotic flow within the capillary. nih.govresearchgate.net
Coupling CE with MS allows for the sensitive and selective detection of the separated analytes. CE-MS is a powerful tool for metabolite profiling, enabling the analysis of complex biological samples to identify and quantify small molecules like dipeptides. hmdb.canih.gov The high efficiency of CE separation can resolve this compound from other closely related compounds. An electropherogram from a CE-MS analysis would show a sharp peak at a specific migration time corresponding to this compound.
| Parameter | Influence on Migration Time |
| pH of the background electrolyte | Affects the charge of this compound |
| Applied Voltage | Increases the migration speed of ions |
| Capillary Length | Longer capillaries lead to longer migration times and better resolution |
| Electroosmotic Flow (EOF) | Can be manipulated to optimize separation |
This table outlines key parameters influencing the CE separation of this compound.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) mass analyzer is a rapid and sensitive method for the analysis of peptides and other biomolecules. creative-proteomics.comyoutube.comlibretexts.orgyoutube.comcreative-proteomics.com In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy. libretexts.org A laser pulse desorbs and ionizes the analyte, typically as a singly charged ion ([M+H]⁺). libretexts.org The TOF analyzer then measures the mass-to-charge ratio of the ions based on their flight time to the detector. youtube.com
MALDI-TOF mass spectrometry can provide a very accurate mass measurement for this compound, which aids in its identification. creative-proteomics.comcreative-proteomics.com This technique is particularly useful for the rapid screening of samples and can be used for peptide mass fingerprinting. creative-proteomics.com A MALDI-TOF spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. steelyardanalytics.com For this compound, NMR is essential for elucidating its three-dimensional structure and understanding the conformational preferences of the peptide bond.
Analysis of 1H and 13C NMR spectra allows for the assignment of all proton and carbon signals in the molecule. The chemical shifts of these nuclei are sensitive to their local electronic environment and provide valuable structural information. nih.govkpwulab.comresearchgate.net Spin-spin coupling constants (J-couplings) between adjacent nuclei provide information about dihedral angles and thus the conformation of the molecule. ubc.caorganicchemistrydata.orgcas.czoregonstate.edu
Based on known chemical shifts for proline and tyrosine residues, the following is an illustrative table of expected 1H and 13C NMR chemical shifts for this compound in D₂O. nih.govkpwulab.comresearchgate.net
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Proline-αCH | ~4.3 | ~62 |
| Proline-βCH₂ | ~2.0-2.3 | ~31 |
| Proline-γCH₂ | ~1.9-2.1 | ~26 |
| Proline-δCH₂ | ~3.6-3.8 | ~48 |
| Proline-C=O | - | ~175 |
| Tyrosine-αCH | ~4.5 | ~57 |
| Tyrosine-βCH₂ | ~2.9-3.1 | ~38 |
| Tyrosine-Aromatic CH | ~6.9, ~7.2 | ~117, ~132 |
| Tyrosine-Aromatic C-OH | - | ~157 |
| Tyrosine-Aromatic C | - | ~128 |
| Tyrosine-C=O | - | ~174 |
This table provides illustrative chemical shift values based on typical ranges for proline and tyrosine residues in peptides. Actual values may vary depending on experimental conditions.
Multi-dimensional NMR for Detailed Conformation Elucidation
Multi-dimensional NMR techniques, such as 2D NMR, are crucial for resolving spectral overlap and providing unambiguous assignments of NMR signals, which is essential for detailed conformational analysis. huji.ac.ilharvard.eduvanderbilt.edusdsu.edu
Correlation Spectroscopy (COSY) is a 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would reveal the connectivity between the α-proton and β-protons of both the proline and tyrosine residues, as well as the connectivity within the proline ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached. sdsu.edu An HSQC spectrum of this compound provides a fingerprint of the molecule, with each CH group giving a unique cross-peak. This is extremely useful for assigning the carbon spectrum and confirming the proton assignments.
NMR-based Metabolomics for this compound Quantification and Pathway Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical platform in metabolomics for the simultaneous and quantitative analysis of numerous metabolites in complex biological samples. iku.edu.trnih.gov Its high reproducibility and the ability to perform absolute quantification using a single internal standard make it an invaluable tool for studying this compound. nih.govmdpi.com The typical workflow for NMR-based metabolomics involves sample preparation (e.g., centrifugation of biofluids), data acquisition using 1D or 2D NMR experiments, signal processing, metabolite identification, and finally, quantification. nih.gov
In the context of this compound, NMR-based metabolomics can be applied to quantify its concentration in various biological matrices, such as cell culture media or biofluids. However, a technical consideration for the accurate quantification of this compound is its potential interaction with macromolecules. Metabolites like tyrosine that bind to proteins can exhibit significant peak broadening due to a decrease in the transverse relaxation time (T₂), which may lead to inaccurate measurements if not properly addressed in the experimental setup, for instance by using relaxation-filtered pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG). nih.gov
Beyond simple quantification, NMR metabolomics is instrumental in mapping the metabolic impact of this compound. A study on Chinese hamster ovary (CHO) cell cultures used as hosts for recombinant protein production investigated the supplementation of L-prolyl-L-tyrosine (PY) to overcome the poor solubility of free L-tyrosine. researchgate.net The findings revealed that the addition of this compound significantly enhanced the uptake of tyrosine and amplified its subsequent catabolic activity. researchgate.net This perturbation in the metabolic network resulted in approximately four times higher ATP formation compared to reference cultures, demonstrating a direct link between this compound availability and cellular energy metabolism. researchgate.net Such studies exemplify how NMR metabolomics can trace the metabolic fate of this compound and elucidate its influence on broader cellular pathways.
Vibrational Spectroscopic Methods for Molecular Interactions and Conformational States
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure, conformational states, and intermolecular interactions of this compound. fao.orgmdpi.com These methods probe the vibrational modes of a molecule's chemical bonds; the resulting spectrum acts as a unique "fingerprint," where the position, intensity, and shape of the spectral bands reveal information about the molecular environment and conformation. nih.gov
| FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| 1609 | - | Asymmetric stretching of NH₃⁺ |
| 1591 | - | Asymmetric stretching of NH₃⁺ |
| 1514 | - | Symmetric stretching of NH₃⁺ |
| 1454 | - | Scissoring (δCH₂) of tyrosine |
| 1364 | - | Wagging (ωCH₂) of CH₂ |
| 841 | - | Ring breathing of tyrosine |
| 680-510 | - | Out-of-plane bending of C=O |
These detailed spectral assignments allow researchers to identify conformational changes and molecular interactions, such as hydrogen bonding, that dictate the three-dimensional structure and biological activity of this compound.
Computational Chemistry for Predictive and Mechanistic Modeling
Computational chemistry offers a powerful predictive lens to investigate the properties of this compound at an atomic level, complementing experimental data and providing mechanistic insights that are often difficult to obtain otherwise. Techniques range from molecular mechanics to high-level quantum chemical calculations.
A foundational computational study on this compound involved a systematic conformational analysis using molecular mechanics and ab initio calculations. iku.edu.trfao.org The researchers explored the potential energy surface of the dipeptide as a function of its side-chain torsion angles to identify energetically preferred conformations. researchgate.net By analyzing Ramachandran maps, 108 possible conformations were investigated, leading to the identification of the most stable, low-energy structures. iku.edu.trfao.org These stable conformers then served as the starting point for more rigorous quantum chemical calculations, ensuring that theoretical predictions of spectroscopic properties were based on physically realistic geometries. fao.org This hierarchical approach, from broad conformational sampling to precise quantum calculations, is fundamental to building accurate predictive and mechanistic models for dipeptides like this compound.
Quantum chemical calculations are essential for obtaining a detailed understanding of the electronic structure of this compound and for accurately predicting its spectroscopic properties. mdpi.com Density Functional Theory (DFT) is a widely used quantum mechanical method that has been successfully applied to this compound. iku.edu.trfao.org
Specifically, the B3LYP functional combined with basis sets such as 6-31G(d,p) and 6-31++G(d,p) has been used to optimize the ground-state molecular geometry of this compound in a vacuum. iku.edu.trfao.org These calculations provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. Beyond structural prediction, these DFT methods are used to calculate fundamental vibrational wavenumbers, infrared intensities, and Raman activities. fao.org The excellent agreement often found between these calculated spectroscopic parameters and experimental data from FTIR and Raman spectroscopy validates the accuracy of the computational model. researchgate.net Furthermore, these calculations can be extended to model dimeric forms of this compound, allowing for the investigation of intermolecular forces, such as hydrogen bonds, that stabilize these complexes. fao.org
In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are critical for predicting and analyzing how this compound interacts with enzymes. researchgate.netacs.org These methods model the binding of a ligand (this compound) into the active site of a protein, predicting the preferred binding orientation and estimating the strength of the interaction.
A pertinent example involves the molecular docking of a model substrate, Pro-pNA (L-proline-p-nitroanilide), into the catalytic pocket of proline iminopeptidase, an enzyme that specifically cleaves N-terminal proline residues from peptides. researchgate.net Such studies are highly relevant for understanding how enzymes might process this compound. In the docking simulation, the proline residue of the substrate was fitted into the enzyme's catalytic pocket. researchgate.net The model predicted that the substrate is stabilized by hydrogen bonds with key residues such as Glu227, Gly46, Glu198, and Ser107. researchgate.net Additionally, the model identified a hydrophobic pocket formed by several phenylalanine residues (Phe133, Phe143, Phe223, Phe231) that surround the substrate, contributing to binding affinity. researchgate.net Site-directed mutagenesis experiments later confirmed the crucial role of these predicted residues, validating the in silico approach. researchgate.net Similar docking studies with tyrosine hydroxylase and MD simulations of protein tyrosine phosphatases provide further frameworks for understanding the specific interactions of the tyrosine moiety and the conformational dynamics of the enzyme-ligand complex. nih.govnih.gov
Bioinformatics and systems biology provide the tools and frameworks to place the functions of this compound into a broader biological context. nih.gov These approaches utilize large-scale datasets (e.g., from metabolomics or transcriptomics) and curated pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome to map the complex network of biochemical reactions and signaling events. frontiersin.org
If a metabolomics study were to identify altered levels of this compound, researchers would use these bioinformatics tools to perform pathway enrichment analysis. This statistical method determines whether the known biochemical pathways associated with this compound and its parent amino acids are over-represented in the data. The core pathway of interest is tyrosine metabolism, which is a starting point for the synthesis of numerous critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin. creative-proteomics.comnih.govpharmaguideline.com
For example, transcriptomic and metabolomic analyses in various organisms have repeatedly identified tyrosine metabolism as a significantly enriched pathway in response to cellular stress or disease. frontiersin.orgnih.gov The finding that this compound supplementation in CHO cells amplifies tyrosine catabolism and energy production provides a direct experimental link. researchgate.net A systems biology approach would integrate this finding with existing knowledge in databases to model how an influx of this compound could impact downstream pathways, predicting potential bottlenecks or shifts in the production of tyrosine-derived hormones or neurotransmitters. This holistic view is essential for understanding the systemic and functional consequences of this compound metabolism.
Future Directions and Emerging Research Avenues for Prolyltyrosine
Refinement of Theoretical Models for Dipeptide Conformational Dynamics
Understanding the three-dimensional structure and flexibility of Prolyltyrosine is fundamental to deciphering its biological activity. The peptide bond between proline and tyrosine introduces unique conformational constraints that influence its interactions with other molecules.
Future research will likely focus on the refinement of existing theoretical models to more accurately predict the conformational landscape of this compound. Current computational approaches, such as density functional theory, have provided initial insights into its stable conformations. However, advancements in computational methods, like the development of streamlined computational workflows that can predict mutations biasing protein conformational states, will enable more sophisticated simulations. biorxiv.org These refined models will be crucial for understanding how this compound interacts with its molecular targets and for the rational design of peptidomimetics with enhanced or modified activities.
A deeper understanding of its conformational dynamics will also be informed by advanced experimental techniques. Integrating computational models with experimental data from techniques such as NMR spectroscopy and X-ray crystallography will provide a more complete picture of this compound's structure-function relationship.
Identification and Characterization of Novel Enzymatic Partners and Substrates
The biological effects of this compound are mediated through its interactions with enzymes. Identifying and characterizing these enzymatic partners is a critical step in elucidating its metabolic and signaling pathways.
A significant area of future investigation will be the exploration of enzymes that synthesize and degrade this compound. While peptidases that cleave peptide bonds are known, the specific enzymes responsible for this compound metabolism in different tissues and cellular compartments are largely uncharacterized. A review of post-proline cleaving enzymes (PPCEs) suggests a class of proteases that could potentially act on this compound, given their preference for cleaving at the carboxyl-terminal of proline residues. mdpi.com
Furthermore, research into enzymes that may modify this compound is warranted. For instance, enzymes like tyrosinase and catechol-O-methyltransferase are known to modify tyrosine residues within peptides, suggesting the possibility of post-translational modifications of this compound that could alter its activity. acs.org The discovery of such modifications would open up new avenues for understanding the regulation of this compound's functions.
Elucidation of Undiscovered Signaling Mechanisms Involving this compound
While the direct signaling roles of this compound are not yet well-defined, the known signaling functions of its constituent amino acids, proline and tyrosine, provide a compelling basis for future investigation. Tyrosine is a key player in cellular signaling through the action of receptor tyrosine kinases (RTKs), which are involved in critical processes like cell growth and differentiation. youtube.com Prolyl hydroxylase domain (PHD) enzymes, which are involved in cellular responses to oxygen availability, also highlight the importance of proline in signaling pathways. nih.gov
Future research should focus on whether this compound can directly modulate these or other signaling pathways. It is plausible that this compound could act as a signaling molecule itself, binding to and activating specific receptors, or as a modulator of enzymatic activity within signaling cascades. Investigating its potential interactions with RTKs, G-protein coupled receptors, or intracellular signaling proteins will be a key research direction. The modulation of signaling pathways can be studied using activators and inhibitors in combination with techniques like western blotting to observe changes in protein phosphorylation and activation states. youtube.com
Development of Advanced Analytical Probes for In Vitro and Ex Vivo Research
To fully understand the subcellular localization, trafficking, and dynamics of this compound, the development of advanced analytical probes is essential. These tools will enable researchers to visualize and quantify the dipeptide in complex biological systems.
One promising avenue is the development of fluorescently labeled this compound analogs. These probes could be used in fluorescence microscopy to track the uptake and distribution of the dipeptide in living cells. Additionally, the design of activity-based probes could help in identifying and characterizing the enzymes that bind to and metabolize this compound.
Furthermore, advanced mass spectrometry techniques will continue to play a crucial role in the detection and quantification of this compound in biological samples. A multireaction monitoring method using high-performance liquid chromatography-tandem mass spectrometry has already been developed for the sensitive detection of various peptides in human serum, which could be adapted for this compound. nih.gov Interestingly, a CRISPR-based detection method for the foot-and-mouth disease virus lists "prolyl-tyrosine" in its description, hinting at its potential as a biomarker in various contexts. google.com
Integration of Multi-omics Data for a Systems-Level Understanding of this compound's Role
A systems-level understanding of this compound's function requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This integrated approach can reveal complex correlations and causal relationships that might be missed by studying single molecular components in isolation.
A notable example of this approach is a study on acute myeloid leukemia (AML), where multi-omics integration revealed a positive correlation between the abundance of specific gut bacteria (Collinsella and Coriobacteriaceae) and the serum concentrations of this compound in AML patients. mdpi.com This finding suggests a potential link between the gut microbiome, this compound metabolism, and the pathophysiology of AML.
Future research will undoubtedly leverage multi-omics approaches to build comprehensive models of this compound's metabolic and signaling networks. By combining metabolomic data on this compound levels with transcriptomic and proteomic data, researchers can identify the genes and proteins whose expression is influenced by this dipeptide, providing a broader understanding of its biological roles.
Exploration of this compound's Roles in Diverse Biological Models and Organisms
To date, research on this compound has been conducted in a limited number of biological contexts. A crucial future direction will be to expand these investigations to a wider range of biological models and organisms to uncover conserved and species-specific functions.
Studies in Chinese hamster ovary (CHO) cells have shown that supplementing cell culture media with this compound can alter cell growth and metabolism, highlighting its potential impact on cellular physiology. nih.gov Furthermore, this compound has been detected in various food sources, such as chicken and pork, suggesting it may have roles in nutrition and could potentially serve as a biomarker for the consumption of these foods. foodb.ca
Future studies should explore the effects of this compound in various model organisms, from simple eukaryotes like yeast to more complex animal models. This will be instrumental in understanding its physiological and pathological roles in different biological systems and could pave the way for novel therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Prolyltyrosine in vitro?
- Methodological Answer : this compound synthesis should follow solid-phase peptide synthesis (SPPS) protocols using Fmoc/t-Bu chemistry. Ensure proper deprotection (e.g., 20% piperidine in DMF) and coupling (HBTU/DIPEA) steps . Characterize intermediates via LC-MS for purity (>95%) and confirm final structure using H-NMR and C-NMR. Report solvent systems (e.g., CDCl or DO) and chemical shifts in ppm relative to TMS .
Q. How can researchers validate the specificity of this compound-targeting antibodies in immunoassays?
- Methodological Answer : Use competitive ELISA with synthetic this compound as a control. Pre-incubate antibodies with excess antigen (10–100× molar ratio) to assess binding inhibition. Include negative controls (e.g., scrambled peptides) and validate cross-reactivity using Western blot with cell lysates from knockout models .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report EC/IC values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Ensure power analysis (α=0.05, β=0.2) to justify sample sizes .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported bioactivity across different cell lines?
- Methodological Answer : Perform systematic meta-analysis of existing data, stratifying by cell type (e.g., cancer vs. primary), culture conditions (e.g., serum-free vs. serum-containing), and post-translational modifications. Validate key findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies optimize this compound stability in longitudinal in vivo studies?
- Methodological Answer : Conduct stability assays in plasma at 37°C (t <2 hours suggests need for formulation). Use PEGylation or lipid nanoparticle encapsulation to enhance half-life. Monitor degradation products via HPLC-MS/MS and correlate with pharmacokinetic parameters (AUC, C) .
Q. How can multi-omics approaches resolve mechanistic ambiguities in this compound signaling pathways?
- Methodological Answer : Integrate RNA-seq (differential gene expression), phosphoproteomics (kinase activity), and metabolomics (pathway enrichment). Use STRING or KEGG for network analysis. Validate candidate targets (e.g., MAPK3) via CRISPR-Cas9 knockout followed by functional rescue experiments .
Q. What criteria should guide the selection of model organisms for this compound neuroactivity studies?
- Methodological Answer : Prioritize species with conserved tyrosine kinase orthologs (e.g., Mus musculus for mammalian models, Danio rerio for high-throughput screening). Include positive controls (e.g., BDNF) and assess translational relevance using human iPSC-derived neurons .
Data Integrity & Reproducibility
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize SPPS protocols with in-process QC checks (e.g., Kaiser test for free amines). Use a single commercial source for Fmoc-amino acids and document lot numbers. Share raw analytical data (HPLC chromatograms, mass spectra) in supplementary materials .
Q. What steps ensure transparent reporting of negative or inconclusive this compound data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in repositories like Zenodo or Figshare. Disclose all experimental parameters (e.g., buffer pH, incubation times) to enable replication .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
